(S)-N-Boc-L-homoserine Ethyl Ester Tosylate
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Overview
Description
(S)-N-Boc-L-homoserine Ethyl Ester Tosylate is a compound used in organic synthesis, particularly in the preparation of peptides and other complex molecules. It is a derivative of homoserine, an amino acid, and contains several functional groups that make it a versatile intermediate in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of (S)-N-Boc-L-homoserine Ethyl Ester Tosylate typically involves multiple steps:
Protection of the amino group: The amino group of L-homoserine is protected using a tert-butoxycarbonyl (Boc) group to prevent unwanted reactions.
Esterification: The carboxyl group of the protected homoserine is esterified with ethanol to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound follows similar steps but on a larger scale. The process involves:
- Large-scale esterification using ethanol and an acid catalyst.
- Tosylation using para-toluene sulfonyl chloride in an organic solvent.
- Purification through crystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
(S)-N-Boc-L-homoserine Ethyl Ester Tosylate undergoes several types of reactions:
Nucleophilic substitution: The tosylate group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles include amines, thiols, and alkoxides.
Hydrolysis conditions: Acidic hydrolysis typically uses hydrochloric acid, while basic hydrolysis uses sodium hydroxide.
Major Products
Substitution reactions: Yield substituted derivatives of homoserine.
Hydrolysis: Produces L-homoserine, ethanol, and carbon dioxide.
Scientific Research Applications
(S)-N-Boc-L-homoserine Ethyl Ester Tosylate has several applications in scientific research:
Peptide synthesis: Used as an intermediate in the synthesis of peptides and proteins.
Drug development: Serves as a building block in the synthesis of pharmaceutical compounds.
Bioconjugation: Utilized in the modification of biomolecules for research in biochemistry and molecular biology.
Mechanism of Action
The mechanism of action of (S)-N-Boc-L-homoserine Ethyl Ester Tosylate involves its functional groups:
Tosylate group: Acts as a leaving group in nucleophilic substitution reactions, facilitating the formation of new bonds.
Comparison with Similar Compounds
Similar Compounds
(S)-N-Boc-L-homoserine Methyl Ester Tosylate: Similar structure but with a methyl ester instead of an ethyl ester.
(S)-N-Boc-L-homoserine Ethyl Ester Mesylate: Similar structure but with a mesylate group instead of a tosylate group.
Uniqueness
(S)-N-Boc-L-homoserine Ethyl Ester Tosylate is unique due to its combination of functional groups, which provide versatility in synthetic applications. The ethyl ester and Boc groups offer protection and reactivity, while the tosylate group enhances its utility in nucleophilic substitution reactions .
Properties
IUPAC Name |
ethyl (2S)-4-(4-methylphenyl)sulfonyloxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27NO7S/c1-6-24-16(20)15(19-17(21)26-18(3,4)5)11-12-25-27(22,23)14-9-7-13(2)8-10-14/h7-10,15H,6,11-12H2,1-5H3,(H,19,21)/t15-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIEKUIWRCLMXBI-HNNXBMFYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CCOS(=O)(=O)C1=CC=C(C=C1)C)NC(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H](CCOS(=O)(=O)C1=CC=C(C=C1)C)NC(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27NO7S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90724920 |
Source
|
Record name | Ethyl N-(tert-butoxycarbonyl)-O-(4-methylbenzene-1-sulfonyl)-L-homoserinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90724920 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
401.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1331892-89-7 |
Source
|
Record name | Ethyl N-(tert-butoxycarbonyl)-O-(4-methylbenzene-1-sulfonyl)-L-homoserinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90724920 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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